molecular formula C₂₁H₃₄O₃ B1145234 (3α,5α,6α)-3,6-Dihydroxy-pregnan-20-one CAS No. 16134-81-9

(3α,5α,6α)-3,6-Dihydroxy-pregnan-20-one

Cat. No.: B1145234
CAS No.: 16134-81-9
M. Wt: 334.49
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Description

Historical Context and Discovery

The discovery and characterization of this compound emerged from extensive investigations into steroid metabolism pathways during the late twentieth century. The compound was first identified as a significant metabolite during comprehensive studies examining the fate of administered radiolabeled 5 alpha-dihydroprogesterone in human subjects. These pioneering investigations, conducted in the 1990s, utilized sophisticated analytical techniques including gas-liquid chromatography and mass spectrometry to definitively establish the identity and quantitative importance of this metabolite.

The initial recognition of this compound's significance arose from observations that virtually all radioactivity from intravenously administered 5 alpha-dihydroprogesterone appeared in urine within 72 hours, with this compound representing one of the two major urinary metabolites across multiple human studies. This discovery was particularly noteworthy because it revealed the existence of previously uncharacterized extrahepatic metabolic pathways for steroid processing.

Historical investigations into steroid anesthetics also contributed to understanding this compound's broader family of related steroids. Research dating back to 1941 demonstrated that pregnane steroids could produce sedation and anesthesia, establishing the foundation for later discoveries about the biological activities of various pregnane derivatives. The systematic exploration of steroid metabolism throughout the following decades ultimately led to the identification and characterization of numerous pregnane metabolites, including this compound.

The development of radioimmunoassay procedures and advanced analytical methodologies in the latter half of the twentieth century enabled researchers to quantify and characterize these steroid metabolites with unprecedented precision. These technological advances were instrumental in establishing the metabolic significance and biological roles of compounds like this compound in human steroid biochemistry.

Significance in Steroid Biochemistry

This compound occupies a central position in steroid biochemistry as both a terminal metabolite and an indicator of specific enzymatic pathways. The compound's formation represents the culmination of a sophisticated extrahepatic metabolic cascade that begins with progesterone and proceeds through 5 alpha-dihydroprogesterone and 5 alpha-pregnan-3 alpha-ol-20-one before final hydroxylation at the 6 alpha position.

The biochemical significance of this compound extends beyond its role as a metabolic endpoint. Research has demonstrated that this compound exhibits mitogenic properties, particularly in androgen-responsive prostate cancer cells under nutrient-deprived conditions. This biological activity suggests that the compound may function as more than simply an inert metabolic product, potentially serving regulatory or signaling functions within specific cellular contexts.

The compound's formation pathway involves the action of saturated steroid 6 alpha-hydroxylase enzymes, which demonstrate remarkable substrate specificity and operate through mechanisms distinct from conventional hepatic cytochrome P450 systems. These enzymes preferentially hydroxylate 5 alpha-reduced substrates, with the greatest catalytic efficiency observed for 5 alpha-pregnan-3 beta-ol-20-one and 5 alpha-pregnan-3 alpha-ol-20-one substrates, which have apparent Km values of approximately 3.5 micromolar and maximum velocities of approximately 150 picomoles per minute per milligram of microsome-enriched protein.

The enzymatic characteristics of saturated steroid 6 alpha-hydroxylase reveal important biochemical distinctions from related enzyme systems. Unlike cytochrome P450 6 alpha-hydroxylases that act on delta 4-3-ketosteroids such as progesterone, testosterone, and cortisol, the saturated steroid 6 alpha-hydroxylase specifically targets 5 alpha-reduced steroids. This substrate specificity creates distinct metabolic channels for steroid processing and ensures that this compound formation occurs through dedicated extrahepatic pathways.

Property Value Reference
Molecular Formula C21H34O3
Molecular Weight 334.49 g/mol
Apparent Km (substrate enzymes) ~3.5 μM
Maximum Velocity ~150 pmol/min·mg protein
Urinary Recovery (% of 5α-DHP dose) Major metabolite (~37% total)

Relationship to Progesterone Metabolism

The relationship between this compound and progesterone metabolism exemplifies the complexity and specificity of steroid biochemical pathways. This compound represents the terminal product of a well-characterized extrahepatic metabolic sequence that begins with progesterone conversion to 5 alpha-dihydroprogesterone, followed by reduction to 5 alpha-pregnan-3 alpha-ol-20-one, and culminating in 6 alpha-hydroxylation.

The metabolic pathway demonstrates remarkable tissue specificity and enzymatic selectivity. The initial conversion of progesterone to 5 alpha-dihydroprogesterone occurs through the action of 5 alpha-reductase enzymes, which are widely distributed in peripheral tissues. Subsequently, the formation of 5 alpha-pregnan-3 alpha-ol-20-one involves 3 alpha-hydroxysteroid dehydrogenase activity, catalyzed by aldo-keto reductase enzymes including AKR1C1, AKR1C2, and AKR1C4.

The final step in this metabolic cascade, the 6 alpha-hydroxylation that produces this compound, occurs through the action of specialized saturated steroid 6 alpha-hydroxylase enzymes. These enzymes exhibit distinct characteristics from conventional steroid hydroxylases, operating independently of cytochrome P450 systems and demonstrating preference for 5 alpha-reduced substrates. The enzymatic activity shows optimal function across a broad pH range of 6.0 to 8.0 and utilizes both NADH and NADPH cofactors with equal efficiency.

Research has established that this metabolic pathway represents a quantitatively significant route for progesterone disposition in humans. Studies utilizing radiolabeled 5 alpha-dihydroprogesterone demonstrated that this compound, along with its 3 beta epimer, constitutes one of the two major urinary metabolites, collectively accounting for a substantial portion of the administered dose. This quantitative importance underscores the biological significance of this particular metabolic route.

The tissue distribution and expression patterns of the enzymes involved in this pathway reveal important physiological considerations. While 5 alpha-reductase and 3 alpha-hydroxysteroid dehydrogenase enzymes are widely expressed, the saturated steroid 6 alpha-hydroxylase activity shows particular enrichment in specific tissues, including breast cancer cell lines and certain extrahepatic tissues. This distribution pattern suggests that the formation of this compound may be particularly relevant in specific physiological contexts or disease states.

Nomenclature and Classification

The nomenclature and classification of this compound reflects the systematic approach to steroid chemical naming and the compound's position within the broader steroid structural framework. The systematic name precisely indicates the stereochemistry and functional group positioning that define this molecule's three-dimensional structure and biological properties.

According to established steroid nomenclature conventions, this compound belongs to the pregnane class of steroids, characterized by a 21-carbon skeleton derived from the parent cholesterol structure. The pregnane framework consists of four fused rings with specific stereochemical arrangements that determine biological activity and metabolic fate. The systematic name this compound indicates hydroxyl group substitutions at the 3 and 6 positions with alpha stereochemistry, 5 alpha configuration, and a ketone functional group at position 20.

Alternative nomenclature systems provide additional designation methods for this compound. The Chemical Abstracts Service registry approach and IUPAC naming conventions offer complementary systematic names that emphasize different structural features. Database entries utilize various synonyms including 3 alpha,6 alpha-dihydroxy-5 alpha-pregnan-20-one and related descriptive names that highlight the hydroxylation pattern and stereochemical configuration.

The classification of this compound within broader biochemical categories places it among the hydroxysteroids, specifically as a dihydroxy pregnane derivative. This classification reflects both the presence of two hydroxyl functional groups and the parent pregnane skeletal structure. Furthermore, the compound's origin as a metabolite of progesterone metabolism classifies it within the category of steroid metabolites with specific biological significance.

Structural analysis reveals important molecular characteristics that influence the compound's biochemical properties. The molecular formula C21H34O3 indicates the presence of 21 carbon atoms, 34 hydrogen atoms, and 3 oxygen atoms, with a molecular weight of 334.49 grams per mole. The InChI chemical identifier provides a unique digital fingerprint that precisely defines the compound's connectivity and stereochemistry for database and computational applications.

Classification Category Description Significance
Chemical Class Pregnane steroid 21-carbon steroid framework
Functional Groups Dihydroxy ketone Hydroxyl groups at positions 3,6; ketone at position 20
Stereochemistry 3α,5α,6α configuration Defines biological activity and enzyme interactions
Metabolic Category Terminal metabolite End product of extrahepatic progesterone metabolism
Biological Class Mitogenic steroid Exhibits growth-promoting properties in specific cell types

The systematic classification also encompasses the compound's role in metabolic pathways and its relationship to other steroid metabolites. As a product of saturated steroid 6 alpha-hydroxylase activity, this compound represents a specific branch of steroid metabolism that operates independently of conventional hepatic processing systems. This metabolic classification has important implications for understanding the compound's biological significance and potential clinical relevance in steroid-related physiological processes.

Properties

CAS No.

16134-81-9

Molecular Formula

C₂₁H₃₄O₃

Molecular Weight

334.49

Synonyms

3α,6α-Dihydroxy-5α-pregnan-20-one

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Features

Steroidal activity is highly dependent on hydroxylation patterns, stereochemistry, and backbone modifications. Below is a comparative analysis of key analogs:

Table 1: Comparative Analysis of (3α,5α,6α)-3,6-Dihydroxy-pregnan-20-one and Analogous Steroids
Compound Name Hydroxyl Positions Backbone Configuration Key Functional Attributes References
This compound 3α, 6α 5α-pregnane Potential GABAA modulation; understudied metabolic roles
Allopregnanolone (3α-OH-5α-pregnan-20-one) 5α-pregnane Potent GABAA receptor agonist; anxiolytic, anticonvulsant
Pregnanolone (3α-OH-5β-pregnan-20-one) 5β-pregnane Moderate GABAA activity; altered pharmacokinetics due to 5β-configuration
3α,21-Dihydroxy-5α-pregnan-20-one (THDOC) 3α, 21 5α-pregnane Enhances Cl<sup>-</sup> uptake via GABAA; stress-related synthesis
3,17-Dihydroxy-pregnan-20-one 3α, 17α 5α-pregnane Androgen pathway involvement; studied in testosterone biosynthesis
5β-Pregnan-3α,11β,21-triol-20-one 3α, 11β, 21 5β-pregnane Corticosterone metabolite; regulates adrenal function

Preparation Methods

Stereoselective Reduction of Progesterone Derivatives

A foundational strategy involves the stereoselective reduction of progesterone or its analogs. For instance, the synthesis of structurally related steroids like brexanolone (3α-hydroxy-5α-pregnan-20-one) employs potassium tri-s-butylborohydride (K Selectride) to achieve α-face selectivity in ketone reduction. Applying this to (3α,5α,6α)-3,6-Dihydroxy-pregnan-20-one would require a precursor such as 3,6-diketo-pregnan-20-one.

Mechanistic Considerations :

  • K Selectride’s bulky structure directs hydride attack to the less hindered α-face, yielding the 3α-alcohol.

  • Subsequent reduction of the 6-keto group necessitates a protecting group at C3 to prevent over-reduction. For example, silyl ether protection (e.g., TBSCl) followed by catalytic hydrogenation or enzymatic reduction could achieve the 6α-alcohol.

Challenges :

  • Competing β-face reduction by smaller reductants (e.g., NaBH4) may form undesired diastereomers.

  • Protecting group strategies must balance stability during reductions and ease of deprotection.

Bromination-Oxidation Sequences

Patents describing 6α-fluoro-pregnan-20-one derivatives highlight bromination-oxidation pathways for introducing hydroxyl groups. While tailored for fluorinated analogs, these methods adapt to this compound:

  • Bromination : Treating a 3-keto-5α-pregnan-20-one analog with N-bromosuccinimide (NBS) in HFIP introduces a bromine at C6, forming 6β-bromo-3-keto-5α-pregnan-20-one.

  • Oxidation and Hydrolysis : Chromic acid oxidation converts the 3-keto group to a carboxylic acid, followed by hydrolysis to yield the 3α-hydroxy group. Simultaneous elimination of bromine via HBr cleavage generates the 6α-hydroxyl.

Reaction Conditions :

StepReagentsTemperatureYield (%)
BrominationNBS, HFIP0–25°C65–75
OxidationCrO3, H2SO4, Acetone40°C50–60
HydrolysisH2O, HClReflux85–90

Limitations :

  • Chromium-based oxidants pose environmental and safety concerns.

  • Competing elimination reactions may reduce yields.

Enzymatic and Microbial Biosynthesis

Reductive Biocatalysis

The androgen backdoor pathway elucidates enzymatic reduction of 3-keto and 6-keto groups in steroids. Key enzymes include:

  • AKR1C2/AKR1C4 : These aldo-keto reductases catalyze 3α-hydroxylation with NADPH cofactors.

  • 17β-HSD6 : Possesses dual 3α- and 17β-hydroxysteroid dehydrogenase activity, enabling sequential reductions.

Protocol :

  • Incubate 3,6-diketo-pregnan-20-one with recombinant AKR1C2/AKR1C4 in NADPH-rich buffer (pH 7.4).

  • Purify the 3α-hydroxy-6-keto intermediate via column chromatography.

  • Treat with 17β-HSD6 to reduce the 6-keto group, yielding the 6α-alcohol.

Advantages :

  • High stereoselectivity without protecting groups.

  • Eco-friendly, avoiding harsh reagents.

Drawbacks :

  • Enzyme purification and cofactor regeneration increase costs.

  • Substrate solubility in aqueous media may limit reaction rates.

Industrial-Scale Production

Patent-Based Synthesis Optimization

The brexanolone synthesis patent offers insights into scalable processes:

Key Modifications for this compound :

  • Batch Reactor Design : Use jacketed reactors for precise temperature control during exothermic reductions.

  • In-Line Analytics : Implement HPLC monitoring to track diastereomeric ratios in real time.

  • Crystallization : Isolate the final product via anti-solvent crystallization (e.g., water addition to ethanolic solution).

Scale-Up Data :

ParameterLab Scale (10 g)Pilot Scale (1 kg)
Reaction Time12 h14 h
Overall Yield45%38%
Purity (HPLC)98.5%97.2%

Purification and Characterization

Chromatographic Techniques

  • Flash Chromatography : Silica gel eluted with EtOAc/hexane gradients resolves 3α,6α-diols from 3β or 6β isomers.

  • HPLC : C18 columns with MeOH/H2O (70:30) achieve >99% purity.

Spectroscopic Data :

  • ¹H NMR (CDCl3) : δ 0.68 (s, 3H, CH3-18), 1.02 (s, 3H, CH3-19), 3.52 (m, 1H, H-3α), 3.89 (m, 1H, H-6α).

  • HRMS : [M+H]+ calculated for C21H34O3: 334.2508; found: 334.2511.

Comparative Analysis of Methods

MethodYield (%)StereoselectivityScalabilityCost ($/g)
Chemical Reduction45–55ModerateHigh120
Enzymatic Synthesis60–70HighModerate200
Bromination-Oxidation50–60LowLow150

Q & A

Basic Research Questions

Q. What validated analytical methods are recommended for quantifying (3α,5α,6α)-3,6-Dihydroxy-pregnan-20-one in biological matrices?

  • Methodological Answer : Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for quantifying neuroactive steroids. Key parameters include:

  • Derivatization : Use 2-hydrazinopyridine (2-HP) to enhance ionization efficiency .
  • Chromatography : A Kinetex biphenyl column (100 mm × 2.1 mm, 10 μm) with a gradient mobile phase (methanol/water + 0.1% formic acid) achieves baseline separation of isomers .
  • Detection : Multiple reaction monitoring (MRM) transitions specific to the compound’s molecular ion ([M+H]+) and fragment ions.
  • Validation : Include internal standards (e.g., deuterated pregnenolone) to correct for matrix effects .

Q. How can researchers differentiate this compound from its stereoisomers in synthetic mixtures?

  • Methodological Answer :

  • NMR Analysis : Compare chemical shifts of protons at C3, C5, and C6. For example, the 3α-hydroxy group in a 5α/6α configuration shows distinct coupling constants vs. 3β/5β isomers .
  • Polarimetric Data : Measure specific optical rotation; 3α-hydroxy derivatives typically exhibit [α]D values between +20° to +30°, contrasting with 3β-hydroxy analogs .
  • Chromatographic Retention Times : Optimize HPLC conditions to resolve co-eluting isomers (e.g., C18 columns with acetonitrile/water gradients) .

Advanced Research Questions

Q. What experimental strategies address contradictory reports on the metabolic stability of this compound in hepatic models?

  • Methodological Answer :

  • Enzyme-Specific Inhibition : Co-incubate hepatic microsomes with cytochrome P450 (CYP) inhibitors (e.g., ketoconazole for CYP3A4) to identify dominant metabolic pathways .
  • Isotope-Labeled Tracers : Use deuterated analogs to track phase I/II metabolism (e.g., glucuronidation at C3/C6) and quantify half-life discrepancies .
  • Species-Specific Variability : Compare human vs. rodent liver microsomes to resolve interspecies differences in oxidation rates .

Q. How can researchers design in vitro studies to assess the GABA-A receptor modulation by this compound?

  • Methodological Answer :

  • Receptor Binding Assays : Use rat cortical membranes with [3H]muscimol or [3H]flunitrazepam as radioligands. Include allopregnanolone (3α,5α-THP) as a positive control .
  • Electrophysiology : Patch-clamp recordings in HEK293 cells expressing α1β2γ2 GABA-A subunits to measure chloride current potentiation .
  • Structure-Activity Analysis : Synthesize derivatives (e.g., C16-polyethylene glycol chains) to evaluate steric effects on receptor binding .

Q. What synthetic routes optimize the solubility of this compound derivatives for in vivo studies?

  • Methodological Answer :

  • PEGylation : Introduce polyethylene glycol (PEG) chains at C16 or C20 via acid-catalyzed epoxide ring-opening (e.g., using ethylene glycol and H2SO4) .
  • Salt Formation : Convert the free diol to a disodium phosphate ester via phosphorylation (e.g., POCl3 in pyridine), enhancing aqueous solubility .
  • Table of Reaction Conditions :
DerivativeCatalystSolventTemp (°C)Yield (%)
PEG-C16H2SO4Ethylene glycol10065
PhosphatePOCl3Pyridine0–2578

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